Methyl 4-(chloro(cyano)methyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Halogenated Nitrile Chemistry
The chemical behavior of Methyl 4-(chloro(cyano)methyl)benzoate is best understood by considering the properties of its constituent functional groups. Benzoate esters are a well-established class of compounds, often prepared through the Fischer esterification of benzoic acid and an alcohol. sigmaaldrich.com They are known for their relative stability and can participate in various transformations, including hydrolysis back to the carboxylic acid or transesterification reactions. sigmaaldrich.com
On the other hand, α-halogenated nitriles are highly reactive species. The presence of both an electron-withdrawing nitrile group and a halogen on the same carbon atom renders the α-proton acidic and the carbon center electrophilic. This dual reactivity allows them to participate in a variety of nucleophilic substitution and elimination reactions, making them valuable precursors for the synthesis of diverse nitrogen-containing compounds. The chemistry of α-halo ketones, which share electronic similarities with α-halogenated nitriles, has been extensively studied and provides a framework for understanding the potential reactivity of this class of compounds.
Significance in Contemporary Organic Synthesis Research
While specific, high-profile applications of this compound in total synthesis are not extensively documented in mainstream academic literature, its structural motifs are present in various compounds of pharmaceutical and agrochemical interest. Its significance lies in its potential as a key building block. The chloro and cyano groups on the benzylic carbon can be sequentially or simultaneously transformed to introduce a wide array of other functionalities. For instance, the chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This latent functionality makes it an attractive starting material for the construction of compound libraries for screening purposes.
Overview of Structural Features and Their Chemical Relevance
The key structural features of this compound are the methyl ester group at the para position of the benzene (B151609) ring and the chloro and cyano groups attached to the benzylic carbon. The methyl ester group is a relatively stable protecting group for the carboxylic acid and can influence the electronic properties of the aromatic ring. The α-chloro and α-cyano functionalities are the primary sites of reactivity. The chlorine atom is a good leaving group in nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations characteristic of this functional group. The interplay of these groups on the same molecule allows for a rich and diverse reaction chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | methyl 4-[chloro(cyano)methyl]benzoate |
| CAS Number | 175203-20-6 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C#N)Cl |
| InChI Key | UCFMUFYUGHRECA-UHFFFAOYSA-N |
Table 2: Related Compounds and their Properties
| Compound Name | CAS Number | Molecular Formula | Key Features & Reactions |
| Methyl 4-chlorobenzoate | 1126-46-1 | C₈H₇ClO₂ | Undergoes Pd-mediated hydrodehalogenation and Suzuki-Miyaura coupling reactions. sigmaaldrich.com |
| Methyl 4-(cyanomethyl)benzoate | 76469-88-0 | C₁₀H₉NO₂ | A precursor that can be synthesized and is commercially available. sigmaaldrich.com |
| Methyl p-toluate (B1214165) | 99-75-2 | C₉H₁₀O₂ | A common starting material for the synthesis of para-substituted benzoates. |
| Methyl 4-(chloromethyl)benzoate | 1642-81-5 | C₉H₉ClO₂ | Can be prepared by chlorination of the methyl group of methyl p-toluate. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 4-[chloro(cyano)methyl]benzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9H,1H3 |
InChI Key |
UCFMUFYUGHRECA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Methyl 4 Chloro Cyano Methyl Benzoate
Direct Functionalization Pathways
Direct functionalization strategies commence with a methyl benzoate (B1203000) derivative, which is then elaborated to install the chloro and cyano functionalities on the benzylic carbon at the para-position. These pathways are often efficient as they build upon readily available starting materials.
Nucleophilic Substitution Strategies on Activated Benzoate Intermediates
A key strategy for constructing the carbon skeleton of the side chain involves nucleophilic substitution on an activated benzylic position. This typically begins with a methyl benzoate derivative containing a suitable leaving group, such as a halogen, on the methyl group at the 4-position.
The reaction of methyl p-chloromethylbenzoate with a cyanide salt represents a direct application of this approach. stackexchange.com The benzylic carbon in methyl p-chloromethylbenzoate is rendered electron-deficient by the inductive effects of both the adjacent chlorine atom and the sp2-hybridized carbons of the phenyl ring, making it highly susceptible to nucleophilic attack. stackexchange.com The cyanide anion (CN⁻), typically from sources like potassium cyanide (KCN) or sodium cyanide (NaCN), acts as the nucleophile, displacing the chloride ion in an SN2 reaction. stackexchange.com This reaction would yield methyl 4-(cyanomethyl)benzoate. Subsequent chlorination of the benzylic position would be required to yield the final product.
Phase-transfer catalysis (PTC) can be employed to enhance the efficiency of such cyanation reactions, improving yields and simplifying the procedure by facilitating the interaction between the organic substrate and the inorganic cyanide salt. taylorandfrancis.com
Introduction of Cyano Group via Cyanation Reactions
The introduction of the cyano group is a critical transformation in the synthesis of Methyl 4-(chloro(cyano)methyl)benzoate. While various methods exist for cyanation, those applicable to benzylic systems are most relevant here. taylorandfrancis.com The Rosenmund-von Braun reaction, traditionally used for aryl halides with copper cyanide, and palladium-catalyzed cyanations are prominent methods for introducing nitriles into aromatic systems. taylorandfrancis.comscielo.br
However, for a substrate like methyl 4-(chloromethyl)benzoate, a more direct nucleophilic substitution is the most common and efficient method. stackexchange.comgoogle.com These reactions typically use metal cyanides such as KCN, NaCN, or zinc cyanide (Zn(CN)₂). taylorandfrancis.comgoogle.com The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the cyanide salt and facilitate the substitution. taylorandfrancis.comgoogle.com For instance, the synthesis of methyl m-cyanomethylbenzoate is achieved by reacting methyl m-chloromethylbenzoate with sodium cyanide in methanol (B129727), often with a quaternary ammonium (B1175870) salt catalyst, at reflux temperatures for a few hours, achieving yields between 87-93%. google.com A similar protocol could be adapted for the para-isomer.
Table 1: Common Cyanating Agents and Conditions
| Reagent | Catalyst/Conditions | Substrate Type | Reference |
|---|---|---|---|
| Sodium Cyanide (NaCN) | Methanol, Quaternary ammonium salt, Reflux | Benzylic Halide | google.com |
| Potassium Cyanide (KCN) | DMF, Pd(PPh₃)₄ | Aryl Halide | google.com |
| Zinc Cyanide (Zn(CN)₂) | DMF, Pd(PPh₃)₄ | Aryl Halide | google.comchemicalbook.com |
| Trimethylsilylcyanide (TMSCN) | Lewis Acid (e.g., InCl₃) | Benzylic System | scielo.br |
Regioselective Halogenation of Substituted Benzoate Esters
To synthesize this compound, the final step in a direct functionalization pathway would be the regioselective chlorination of the benzylic carbon of methyl 4-(cyanomethyl)benzoate. The benzylic position, being adjacent to both the aromatic ring and the electron-withdrawing cyano group, is activated for halogenation.
This transformation can be achieved via a free-radical mechanism. For example, the side-chain chlorination of methyl p-toluate (B1214165) to produce methyl p-chloromethyl benzoate is conducted by introducing chlorine gas under UV light or with a chemical initiator like azobisisobutyronitrile (AIBN). google.com A similar approach using a chlorinating agent such as N-chlorosuccinimide (NCS), often with a radical initiator, could be applied to chlorinate the benzylic position of methyl 4-(cyanomethyl)benzoate. A related synthesis involves the bromination of methyl 4-cyano-3-methylbenzoate at the benzylic position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as an initiator in a solvent like carbon tetrachloride. nih.gov This demonstrates the feasibility of selectively halogenating a benzylic position even in the presence of other functional groups like esters and nitriles. nih.gov
Convergent and Linear Multistep Synthetic Routes
Multistep syntheses, both convergent and linear, offer alternative and often more flexible approaches to constructing the target molecule. These routes may involve building the functionalized side chain before or after the formation of the methyl ester.
Esterification Reactions in the Construction of Benzoate Scaffolds
A convergent approach involves synthesizing the carboxylic acid precursor, 4-(chloro(cyano)methyl)benzoic acid, and then performing an esterification reaction as a final step. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comtcu.edu
The reaction is an equilibrium process. tcu.eduyoutube.com To drive the equilibrium towards the product (the methyl ester), a large excess of methanol is typically used as the solvent. tcu.eduyoutube.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. masterorganicchemistry.com This is followed by nucleophilic attack from the methanol, a series of proton transfers, and finally the elimination of water to yield the ester. masterorganicchemistry.com Modern variations may use solid acid catalysts, such as a monolith-supported sulfonic acid (monolith-SO₃H), which can give quantitative yields under milder conditions and simplify purification. chemicalbook.com
Table 2: Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol/Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Cyanobenzoic Acid | Methanol | H₂SO₄ | 50-60°C | up to 96% | |
| 4-Cyanobenzoic Acid | Toluene (B28343)/Methanol | monolith-SO₃H | 80°C | 100% | chemicalbook.com |
| Benzoic Acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | High | tcu.eduyoutube.com |
Sequential Functional Group Interconversions for Halogen and Nitrile Incorporation
A linear synthetic sequence provides a step-by-step method to build the required functionalities onto a simpler starting material. A logical starting point for this compound is methyl p-toluate (methyl 4-methylbenzoate), which is commercially available. chemicalbook.com
The synthesis could proceed via the following sequence:
Benzylic Halogenation : The first step would be the free-radical chlorination of the methyl group of methyl p-toluate to form methyl p-chloromethylbenzoate. This reaction is typically performed by bubbling chlorine gas through the substrate at elevated temperatures (70-140°C) under UV irradiation or with a chemical initiator. google.com
Cyanation : The resulting methyl p-chloromethylbenzoate can then undergo nucleophilic substitution with a cyanide salt, such as NaCN or KCN, to yield methyl 4-(cyanomethyl)benzoate. stackexchange.comgoogle.com This SN2 reaction effectively replaces the chloro group with the desired cyano group. stackexchange.com
α-Chlorination : The final step is the chlorination of the newly formed benzylic position, which is now activated by both the phenyl ring and the cyano group. This can be accomplished using a reagent like N-chlorosuccinimide (NCS) to introduce the chlorine atom alpha to the cyano group, yielding the final product, this compound. nih.gov This sequence of functional group interconversions allows for a controlled and stepwise construction of the complex side chain.
Methodological Advancements in Synthesis Optimization
The synthesis of this compound, a halogenated cyano-ester, requires precise control over reaction conditions to achieve high purity, yield, and selectivity. Optimization of the synthetic pathway involves a multi-faceted approach, considering catalysis, reagent choice, reaction environment, and scalability. The primary routes to this compound generally involve either the cyanation of Methyl 4-(chloromethyl)benzoate or the chlorination of Methyl 4-(cyanomethyl)benzoate. Both pathways present unique challenges in controlling reactivity and preventing the formation of byproducts.
Catalysis Systems and Reagent Selection for Enhanced Selectivity and Yield
The efficiency of synthesizing this compound is heavily dependent on the selection of appropriate catalysts and reagents. The introduction of both the chloro and cyano groups at the benzylic position requires careful methodological consideration to maximize yield and selectivity.
For the chlorination step, which typically involves the radical chlorination of a precursor like methyl p-toluate to form methyl 4-(chloromethyl)benzoate, the reaction is often initiated by UV light or chemical initiators. google.com Modern approaches utilize visible light in metal-free processes, employing reagents like N,N-dichloroacetamide as the chlorine source. mdpi.com This method offers an alternative to traditional syntheses and avoids the use of metal catalysts. mdpi.com
The subsequent cyanation of the benzylic chloride is a critical step where catalyst choice dictates success. Transition-metal catalysts are widely used for such transformations. For instance, palladium complexes like Pd(PPh₃)₄ have been employed in the cyanation of related halo-benzoates using potassium cyanide. google.com However, the high toxicity of reagents like potassium cyanide has driven research towards alternatives. google.com
In analogous cyanomethylation reactions, copper and iron catalysts have shown efficacy. encyclopedia.pub Copper(I) iodide (CuI) has been used in conjunction with sodium bicarbonate for related transformations. rsc.org For the direct conversion of aldehydes to protected cyanohydrins, a reaction class relevant to forming the α-cyano structure, various catalytic systems are employed. Bimetallic titanium complexes, such as [(salen)TiO]₂, effectively catalyze the addition of ethyl cyanoformate to aldehydes, yielding protected cyanohydrins with high enantiomeric excess. organic-chemistry.org Lewis acids like zirconate sulfate (B86663) and titanium-zirconium solid acids have also been explored for esterification, a fundamental reaction in synthesizing the benzoate backbone. mdpi.com The use of solid acid catalysts is advantageous as they can be recovered and reused, reducing waste. mdpi.com
Reagent selection is paramount for both yield and safety. For cyanation, trimethylsilyl (B98337) cyanide (TMSCN) is a common, though hazardous, reagent that often requires activation by a Lewis acid or base. diva-portal.orgpsu.edu Safer alternatives like ethyl cyanoformate and acetyl cyanide are increasingly used, often catalyzed by organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). organic-chemistry.orgnih.gov For the chlorination step, N-chlorosuccinimide (NCS) is a common reagent for the α-chlorination of carbonyl compounds, a reaction analogous to the formation of the target molecule's chiral center. nih.gov
| Catalyst/Reagent System | Reaction Type | Key Advantages |
| Visible Light / N,N-dichloroacetamide | Benzylic Chlorination | Metal-free, avoids harsh initiators. mdpi.com |
| [(salen)TiO]₂ / Ethyl Cyanoformate | Asymmetric Cyanation | High enantioselectivity, uses a safer cyanide source. organic-chemistry.org |
| Zr/Ti Solid Acid | Esterification | Recoverable and reusable catalyst, environmentally friendly. mdpi.com |
| TBD / Acetyl Cyanide | Cyanation | Organocatalyzed, proceeds in high yield for various substrates. nih.gov |
| Squaramide / NCS | α-Chlorination | Non-covalent catalysis, enables enantioselective chlorination. nih.gov |
Solvent Effects and Reaction Environment Control
The reaction environment, particularly the choice of solvent and temperature, plays a critical role in directing the synthesis of this compound. The solubility of reagents and the stability of intermediates are highly solvent-dependent.
In chlorination reactions using N-chlorosuccinimide (NCS), solvent choice is crucial for achieving selectivity. NCS is sparingly soluble in non-polar solvents like toluene and ethereal solvents, which helps to suppress the uncatalyzed background reaction. nih.gov In contrast, in solvents like dichloromethane (B109758) where NCS is fully soluble, the uncatalyzed reaction can dominate, leading to racemic products. nih.gov The temperature also has a significant impact; for instance, optimal results for certain squaramide-catalyzed chlorinations were found at -30 °C. nih.gov
For cyanation reactions, particularly the cyanosilylation of ketones and aldehydes, solvents such as dichloromethane have proven to be effective media. psu.edu Aprotic solvents are generally preferred for cyanohydrin synthesis. google.com In the uncatalyzed cyanosilylation of ketones, dimethyl sulfoxide (DMSO) plays a key role by generating "naked" cyanide anions that are highly reactive. organic-chemistry.org The reaction temperature is another critical parameter that must be controlled to achieve high selectivity. For example, the catalytic asymmetric synthesis of cyanohydrin ethyl carbonates using a bimetallic titanium complex found optimal conditions at -40 °C. organic-chemistry.org
The synthesis of the methyl benzoate precursor itself can be intensified through the use of deep eutectic solvents (DESs). These solvents, such as those based on choline (B1196258) chloride and p-toluenesulfonic acid, can act as both extractants and catalysts, simplifying the process and improving yield. rsc.org
| Reaction | Solvent | Temperature | Effect on Outcome |
| Squaramide-catalyzed α-chlorination | Toluene/Hexanes | -30 °C | Suppresses background reaction, enhances enantioselectivity. nih.gov |
| Al(salen)-catalyzed cyanosilylation | Dichloromethane | Room Temperature | Optimal medium for high yield and enantiomeric excess in ketone cyanosilylation. psu.edu |
| Titanium-catalyzed cyanocarbonation | Dichloromethane | -40 °C | Optimal for high enantiomeric excess with ethyl cyanoformate. organic-chemistry.org |
| Uncatalyzed cyanosilylation | DMSO | Room Temperature | Renders naked cyanide anions, facilitating reaction with ketones. organic-chemistry.org |
Process Intensification and Scalability Considerations for Research Applications
For research applications, the scalability of synthetic methods is a key consideration. Process intensification aims to make chemical processes smaller, safer, and more efficient. One major advancement is the use of microreactors or continuous flow systems. These systems offer superior control over reaction parameters such as temperature and mixing, and their high surface-area-to-volume ratio enhances heat and mass transfer. This technology has been successfully applied to the enantioselective cyanation of benzaldehyde. diva-portal.org
The scalability of photochemical reactions, often a challenge, has been demonstrated for the visible-light-mediated chlorination of toluene derivatives. A reaction scaled up to the gram level showed that yield and purity were maintained, highlighting the potential of this metal-free approach for larger-scale research applications. mdpi.com
The use of heterogeneous or polymer-supported catalysts is another important strategy for scalability. These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. organic-chemistry.org For example, a polymer-supported guanidine (B92328) catalyst (PS-TBD) has been shown to be effective in the synthesis of cyanohydrin acetates and was easily recovered and reused with minimal loss of activity. nih.gov Similarly, solid acid catalysts like titanium-zirconium composites used for esterification offer advantages in scalability due to their stability and reusability. mdpi.com These approaches reduce waste and cost, making them attractive for scaling up syntheses from the benchtop for further research.
Stereochemical Control in Analogous Systems
The central carbon atom in this compound, bonded to the phenyl ring, a chlorine atom, a cyano group, and a hydrogen atom, is a chiral center. Therefore, controlling the stereochemistry during its synthesis is a significant challenge. Insights can be gained from advancements in the stereocontrolled synthesis of analogous compounds, particularly cyanohydrins.
Asymmetric Approaches in the Synthesis of Related Cyanohydrins
The asymmetric synthesis of cyanohydrins is a well-developed field that provides a blueprint for controlling the stereocenter in the target molecule. These methods primarily rely on chiral catalysts to induce enantioselectivity in the addition of a cyanide source to a prochiral carbonyl group.
A wide array of chiral catalysts have been developed for this purpose. diva-portal.org
Metal-Based Lewis Acids: Chiral metal complexes are the most studied catalysts. Titanium(IV)-Schiff base (salen) complexes are particularly prominent. diva-portal.orgdiva-portal.org For example, a bimetallic Ti-salen complex catalyzes the addition of ethyl cyanoformate to aldehydes, achieving high yields and enantioselectivities. organic-chemistry.org Other successful systems include aluminum-BINOL complexes and chiral oxazaborolidinium salts. diva-portal.orgorganic-chemistry.org
Organocatalysts: Metal-free organocatalysts offer a valuable alternative. Cyclic dipeptides, such as those derived from phenylalanyl-histidine, were early examples that mimic the action of enzymes. google.comnih.gov More recently, chiral squaramides have been used to catalyze the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, demonstrating a non-covalent approach to creating tertiary α-chloro esters. nih.gov Chiral amino thiourea (B124793) catalysts have also been shown to promote highly enantioselective cyanosilylation of ketones through a cooperative mechanism. organic-chemistry.org
Enzymatic Catalysis: Enzymes, specifically oxynitrilases, are nature's catalysts for cyanohydrin synthesis and represent one of the earliest examples of asymmetric synthesis. diva-portal.orgnih.gov They can provide very high enantioselectivity under mild conditions.
These asymmetric strategies typically involve the activation of either the electrophile (the carbonyl compound) by a Lewis acid or the nucleophile (the cyanide source) by a Lewis base, and in some cases, a dual activation system is employed for maximum efficiency and selectivity. diva-portal.org
Diastereoselective Methodologies for Chiral Centers
When a molecule already contains a chiral center, the introduction of a new one requires diastereoselective control to produce a single diastereomer. This is achieved through either substrate control, where the existing stereocenter directs the approach of the incoming reagent, or reagent control, where a chiral reagent or catalyst overrides the influence of the substrate. youtube.com
In the context of cyanohydrin synthesis, diastereoselectivity has been achieved in reactions with α-alkoxy aldehydes. The addition of cyanide reagents in the presence of a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) can proceed with high syn-diastereoselectivity. nih.gov The choice of cyanide source and temperature is critical; for example, using Et₄NAg(CN)₂ at -78°C enhances the diastereoselectivity. nih.gov
Diastereoselectivity is also crucial in the synthesis of more complex molecules. For instance, γ-substituted α,β-unsaturated nitriles can be prepared diastereoselectively from enantioenriched cyanohydrin-O-phosphates through palladium or iridium-catalyzed allylic substitution reactions. acs.org The choice of catalyst and substrate (e.g., phosphate (B84403) vs. carbonate leaving group) can determine the E/Z diastereomeric ratio of the product. acs.org These methodologies, which control the formation of a new stereocenter relative to an existing one, provide a framework for developing stereoselective syntheses of complex molecules like this compound if a chiral precursor were used.
Reaction Mechanisms and Reactivity Profiles of Methyl 4 Chloro Cyano Methyl Benzoate
Nucleophilic Substitution Chemistry at the Chloro(cyano)methyl Moiety
The chloro(cyano)methyl group is a key reactive center in the molecule. The carbon atom bonded to the chlorine is a benzylic, secondary, and α-cyanocarbon, making it highly activated towards nucleophilic substitution.
Investigation of Mechanistic Pathways (e.g., SN1, SN2)
Nucleophilic substitution at the benzylic carbon can theoretically proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism.
SN1 Pathway: An SN1 reaction would involve the departure of the chloride ion to form a secondary benzylic carbocation. While benzylic carbocations are generally stabilized by resonance with the aromatic ring, the presence of strong electron-withdrawing groups significantly destabilizes such an intermediate. In this molecule, both the cyano group (α-position) and the methyl benzoate (B1203000) group (para-position) exert powerful electron-withdrawing inductive and/or resonance effects. This destabilization makes the formation of the carbocation energetically unfavorable, thus rendering the SN1 pathway less likely.
SN2 Pathway: An SN2 reaction involves a backside attack by a nucleophile, displacing the chloride ion in a single concerted step. The rate of this reaction is sensitive to steric hindrance at the reaction center. While the presence of the cyano group and the benzene (B151609) ring creates some steric bulk, the benzylic position is generally accessible enough for SN2 reactions. The strong electron-withdrawing nature of the adjacent cyano and para-ester groups makes the benzylic carbon highly electrophilic, thereby accelerating the rate of attack by a nucleophile.
Synthesis methods for related compounds, such as the preparation of 3-cyano methyl benzoate from 3-chloromethyl methyl benzoate using a phase-transfer catalyst, suggest that nucleophilic substitution occurs effectively, which is characteristic of an SN2 process. google.com
Table 1: Analysis of Mechanistic Pathways for Nucleophilic Substitution
| Mechanistic Pathway | Favoring Factors | Disfavoring Factors | Probable Outcome |
| SN1 | Benzylic position can stabilize a carbocation via resonance. Chlorine is a good leaving group. | Strong electron-withdrawing cyano and ester groups destabilize the carbocation intermediate. | Unlikely |
| SN2 | Highly electrophilic carbon due to electron-withdrawing groups. Good leaving group. | Moderate steric hindrance from adjacent groups. | Likely the dominant pathway |
Influence of the Cyano and Ester Groups on Reaction Kinetics and Thermodynamics
The cyano (-CN) and methyl benzoate (-COOCH₃) groups are pivotal in dictating the reactivity at the chloro(cyano)methyl center.
Kinetic Influence : Both groups are strongly electron-withdrawing. The cyano group exerts a powerful inductive effect (-I), while the para-ester group exerts both an inductive (-I) and a resonance (-M) effect. These effects synergistically reduce the electron density at the benzylic carbon, increasing its electrophilicity. This heightened electrophilicity makes the carbon atom a prime target for nucleophiles, leading to a significant increase in the rate of SN2 reactions. The cyano group's ability to polarize an aromatic ring enhances its susceptibility to certain reactions, a property often exploited in medicinal chemistry. nih.gov
Thermodynamic Influence : Thermodynamically, the substitution of the chloro group with a stronger nucleophile is generally favorable. The stability of the resulting product will depend on the nature of the incoming nucleophile. The electron-withdrawing groups stabilize the transition state of the SN2 reaction, lowering the activation energy and contributing to a more favorable reaction profile.
Transformations of the Benzoate Ester Functionality
The methyl benzoate portion of the molecule is also susceptible to characteristic ester reactions.
Hydrolytic and Transesterification Processes
The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification) : This process is typically irreversible and highly effective. psu.edu The rate of base-catalyzed hydrolysis of methyl benzoates is significantly accelerated by electron-withdrawing substituents on the aromatic ring. oieau.fr The chloro(cyano)methyl group at the para position acts as a strong electron-withdrawing group, which would make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide (B78521) ion. Studies on substituted methyl benzoates have shown that electron-withdrawing groups like nitro and chloro groups enhance hydrolysis rates. oieau.fr
Acid-Catalyzed Hydrolysis : This is a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. youtube.com The electron-withdrawing substituent would also be expected to increase the rate of acid-catalyzed hydrolysis, although the effect is often less pronounced than in base-catalyzed reactions.
Transesterification : This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The principles are similar to hydrolysis, with the reactivity being enhanced by the electron-withdrawing substituent.
Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Substituent (at para-position) | Hammett Constant (σ) | Relative Base-Catalyzed Hydrolysis Rate |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Baseline |
| -Cl | 0.23 | Faster |
| -NO₂ | 0.78 | Much Faster |
| -CH(Cl)CN (Estimated) | Strongly Positive | Expected to be Much Faster |
| Data derived from studies on substituted methyl benzoates. oieau.fr |
Reduction Reactions to Alcohol or Aldehyde Derivatives
The ester group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. However, the presence of other reducible groups (nitrile) and a reactive halide complicates these transformations.
Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to a primary alcohol (4-(hydroxymethyl)phenyl derivative). However, LiAlH₄ would also simultaneously reduce the nitrile group to a primary amine and likely react with the benzylic chloride. libretexts.org
Reduction to Aldehyde : Selective reduction of the ester to an aldehyde in the presence of a nitrile is challenging. Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures could potentially achieve this transformation, but careful control of stoichiometry and reaction conditions would be essential to avoid over-reduction or reaction with the other functional groups.
Reactivity of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions. wikipedia.org The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. libretexts.org
Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions, typically requiring heat. chemistrysteps.compressbooks.pub This reaction proceeds through an amide intermediate. Given the reactivity of the ester and the benzylic chloride, harsh hydrolytic conditions would likely lead to a mixture of products, including hydrolysis of the ester and potential elimination or substitution at the benzylic position.
Reduction : The nitrile group is readily reduced to a primary amine (R-CH₂NH₂). Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or chemical reduction with LiAlH₄ are common methods. wikipedia.orgchemistrysteps.com As mentioned, a powerful reductant like LiAlH₄ would affect all three functional groups. Catalytic hydrogenation might be a more selective option, potentially reducing the nitrile while leaving the ester intact, although dehalogenation of the benzylic chloride is a common side reaction under these conditions.
Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. chemistrysteps.com This reaction would be competitive with nucleophilic attack at the ester carbonyl and the benzylic carbon.
Derivatization via Addition and Cycloaddition Reactions
The chloro(cyano)methyl group in Methyl 4-(chloro(cyano)methyl)benzoate serves as a key center for derivatization through addition and cycloaddition reactions. The presence of both a halogen and a nitrile group on the same benzylic carbon opens up pathways for various synthetic modifications.
One potential avenue for derivatization involves the transformation of the α-chloro nitrile into a nitrile oxide. Nitrile oxides are known to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like 2-isoxazolines and isoxazoles, respectively. nih.govnih.gov This type of reaction is a powerful tool for constructing complex molecular architectures. nih.gov The generation of the nitrile oxide from the α-chloro nitrile can be achieved under specific reaction conditions, paving the way for the synthesis of novel heterocyclic derivatives of this compound.
Furthermore, the chlorine atom at the benzylic position is susceptible to nucleophilic substitution. Benzylic halides are known to readily undergo substitution reactions with a variety of nucleophiles, even weak ones, due to the stabilization of the carbocation intermediate by the adjacent aromatic ring. ucalgary.ca This allows for the introduction of a wide range of functional groups at this position, leading to a diverse set of derivatives.
Table 1: Potential Derivatization Reactions
| Reaction Type | Reactant | Product Type |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkene/Alkyne | Isoxazoline/Isoxazole derivative |
| Nucleophilic Substitution | Various Nucleophiles | Substituted methyl 4-(substituted(cyano)methyl)benzoate |
Hydrolysis of the Cyano Group to Carboxylic Acid Derivatives
The cyano group of this compound can be hydrolyzed to yield carboxylic acid derivatives. This transformation can proceed under both acidic and basic conditions, typically requiring heat. libretexts.orglibretexts.org
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, leading to the formation of a carboxylic acid. libretexts.org In the context of this compound, this would result in the formation of 4-(carboxymethyl)benzoic acid, assuming the ester group is also hydrolyzed under the reaction conditions. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org
In a basic medium, heating the nitrile with an alkali solution, like sodium hydroxide, also leads to hydrolysis. However, the product is the salt of the carboxylic acid. chegg.com Subsequent acidification is necessary to obtain the free carboxylic acid. quora.com It is important to note that the methyl ester group is also susceptible to hydrolysis under both acidic and basic conditions, a reaction known as saponification in the presence of a base. psu.edu The rate of hydrolysis of substituted methyl benzoates is influenced by the nature of the substituents on the aromatic ring. oieau.fr
Table 2: Hydrolysis Products of this compound
| Reaction Condition | Initial Product | Final Product (after workup) |
|---|---|---|
| Acidic Hydrolysis | 4-(carboxymethyl)benzoic acid | 4-(carboxymethyl)benzoic acid |
| Basic Hydrolysis | Salt of 4-(carboxymethyl)benzoic acid | 4-(carboxymethyl)benzoic acid |
Aromatic Reactivity and Substituent Effects on the Benzoate Ring
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents: the ester group (-COOCH₃) and the chloro(cyano)methyl group (-CH(Cl)CN).
Electrophilic Aromatic Substitution (EAS) Patterns
Both the methyl ester and the chloro(cyano)methyl groups are electron-withdrawing and therefore act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comwikipedia.org Deactivating groups generally direct incoming electrophiles to the meta position. lumenlearning.comvedantu.com
The methyl ester group is a classic meta-director due to its carbonyl group, which withdraws electron density from the ring through resonance. openstax.org Similarly, the chloro(cyano)methyl group is deactivating due to the inductive effect of the electronegative chlorine and the electron-withdrawing nature of the cyano group. vedantu.com
When two deactivating groups are present on a benzene ring, the directing effect is typically additive. msu.edu In the case of this compound, the ester group is at position 1 and the chloro(cyano)methyl group is at position 4. Both groups will direct an incoming electrophile to the positions meta to themselves. Therefore, electrophilic substitution is expected to occur at the positions ortho to the chloro(cyano)methyl group and meta to the ester group, which are positions 3 and 5.
Structure-Reactivity Relationships in Aromatic Systems
The presence of two deactivating groups on the benzene ring of this compound has a profound effect on its reactivity. The rate of electrophilic aromatic substitution is significantly lower compared to benzene. wikipedia.org This deactivation arises from the reduction of electron density in the aromatic ring, making it a less effective nucleophile to attack the incoming electrophile.
The stability of the intermediate carbocation (arenium ion) formed during the EAS reaction is a key determinant of the reaction rate and regioselectivity. wikipedia.org Electron-withdrawing groups destabilize this positively charged intermediate, thereby slowing down the reaction. The deactivating nature of both the ester and the chloro(cyano)methyl groups means that harsher reaction conditions may be required to achieve electrophilic substitution compared to activated aromatic systems. wikipedia.org
Radical Chemistry and Associated Pathways
The benzylic position of this compound is a focal point for radical reactions, analogous to the reactivity of substituted toluenes.
Side-Chain Radical Halogenation Analogies
The carbon atom attached to the benzene ring, known as the benzylic position, is particularly susceptible to radical halogenation. libretexts.orgchemistrysteps.com This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized into the aromatic pi system. libretexts.org
In a reaction analogous to the radical bromination of toluene (B28343) using N-bromosuccinimide (NBS) in the presence of a radical initiator, the hydrogen atom at the benzylic position of a related compound, methyl 4-methylbenzoate, could be selectively replaced by a bromine atom. ucalgary.cajove.com Similarly, further radical halogenation at the already halogenated benzylic carbon of this compound could potentially occur under radical conditions, although this would lead to a di- or tri-halogenated product. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.cawikipedia.org This reactivity highlights the synthetic utility of the benzylic position for introducing further functionality. numberanalytics.comlibretexts.org
Radical Initiated Transformations
The radical chemistry of this compound is dictated by the interplay of the functional groups present in the molecule, namely the chloro(cyano)methyl group and the methyl benzoate moiety attached to the aromatic ring. The initiation of radical reactions typically involves the homolytic cleavage of the weakest bond in the molecule, which in this case is the carbon-chlorine bond at the benzylic position. This initial step generates a key intermediate, the 4-(methoxycarbonyl)phenyl(cyano)methyl radical, which can then undergo a variety of transformations.
The stability of this benzylic radical is a crucial factor in its subsequent reactivity. It is stabilized by resonance delocalization of the unpaired electron into both the adjacent aromatic ring and the cyano group. This delocalization increases the lifetime of the radical, allowing it to participate in various intermolecular and intramolecular reactions.
The primary radical-initiated transformations of this compound can be categorized as follows:
Atom Transfer Reactions: The initially formed radical can abstract an atom, typically a hydrogen atom, from a suitable donor molecule to yield the reduced product, methyl 4-(cyanomethyl)benzoate. Conversely, the parent molecule can act as a halogen atom transfer agent in atom transfer radical polymerization (ATRP) or atom transfer radical cyclization (ATRC) reactions.
Radical Coupling Reactions: The benzylic radical can couple with other radical species present in the reaction mixture, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Intramolecular Cyclization: Under appropriate conditions, the radical intermediate may undergo intramolecular cyclization, particularly if a suitable radical acceptor is present elsewhere in the molecule or in a tethered substrate.
Detailed research findings have elucidated the conditions and outcomes of these transformations, which are summarized in the following sections.
The initiation of radical reactions involving this compound typically proceeds via the homolytic cleavage of the C-Cl bond. This can be achieved through various methods, including thermal initiation, photochemical irradiation, or the use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The general initiation step can be represented as:
Initiation: this compound → 4-(Methoxycarbonyl)phenyl(cyano)methyl radical + Chlorine radical
The resulting 4-(methoxycarbonyl)phenyl(cyano)methyl radical is a key intermediate that dictates the subsequent reaction pathways.
The reactivity of the 4-(methoxycarbonyl)phenyl(cyano)methyl radical is influenced by its electronic and steric properties. The presence of both an electron-withdrawing ester group and a cyano group on the aromatic ring affects the electron density of the radical center.
Table 1: Plausible Radical Initiated Reactions and Products of this compound
| Reaction Type | Reactant(s) / Conditions | Major Product(s) |
| Hydrogen Atom Abstraction | Radical Initiator (e.g., AIBN), Hydrogen Donor (e.g., Tributyltin hydride) | Methyl 4-(cyanomethyl)benzoate |
| Dimerization | High concentration of radical | 1,2-Dicyano-1,2-bis(4-(methoxycarbonyl)phenyl)ethane |
| Cross-Coupling | Alkyl radical source | Substituted methyl 4-(1-cyano-1-alkylethyl)benzoate |
| Reaction with Oxygen | Presence of molecular oxygen | Methyl 4-(cyano(peroxy)methyl)benzoate and subsequent decomposition products |
Radical-Mediated Coupling Reactions
The 4-(methoxycarbonyl)phenyl(cyano)methyl radical readily participates in coupling reactions. In the absence of other trapping agents, dimerization can occur, leading to the formation of 1,2-dicyano-1,2-bis(4-(methoxycarbonyl)phenyl)ethane.
In the presence of other radical species, cross-coupling reactions can take place. For instance, in a system where other alkyl radicals are generated, the formation of new C-C bonds at the benzylic position is observed. These reactions are often mediated by transition metals, which can control the selectivity of the coupling process.
While less common for this specific substrate without a suitably positioned unsaturated group, the potential for intramolecular radical cyclization exists if the molecule is modified to contain a radical acceptor. For instance, if the ester group were replaced with a moiety containing a double or triple bond, intramolecular cyclization could become a significant reaction pathway.
Radical rearrangements of the 4-(methoxycarbonyl)phenyl(cyano)methyl radical itself are not commonly reported, as the benzylic radical is relatively stable. However, under forcing conditions or with specific catalysts, rearrangements involving the aromatic ring or the cyano group cannot be entirely ruled out, though they are not considered primary reaction pathways.
Applications in Chemical Synthesis and Materials Science Research
Utilization as a Key Synthetic Intermediate
The reactivity of the α-chloro-α-cyano group makes this compound a versatile building block in organic synthesis. This functionality allows for a range of chemical transformations, positioning it as a valuable precursor for more complex molecules.
Precursor for Advanced Organic Molecules and Fine Chemicals
While specific, documented syntheses starting directly from Methyl 4-(chloro(cyano)methyl)benzoate to produce advanced organic molecules or fine chemicals are not extensively reported in publicly available literature, its structural motifs suggest significant potential. The cyano group is a versatile functional group in organic chemistry that can be converted into amines, carboxylic acids, or serve as a building block for heterocyclic compounds. numberanalytics.comresearchgate.net The benzylic chloride offers a reactive site for nucleophilic substitution, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. ncert.nic.indocbrown.info
The combination of these groups on a benzoate (B1203000) ring suggests its utility in creating molecules with potential biological activity or specific material properties. For instance, aromatic nitriles are known intermediates in the synthesis of various drugs. numberanalytics.com The chloro(cyano)methyl group, in particular, can be a precursor to α-aryl carboxylic acids or α-aryl amines, which are common pharmacophores.
Building Block in Diverse Multistep Synthesis Strategies
The chloro(cyano)methyl functional group is a reactive handle that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a potentially valuable building block in multistep synthesis. The general reactivity of benzylic halides allows for their use in Friedel-Crafts alkylations and various coupling reactions. docbrown.info The cyano group can be used to construct more complex molecular architectures through reactions such as cycloadditions. numberanalytics.com
A general strategy in organic synthesis involves the use of bifunctional molecules to construct complex scaffolds. In this context, this compound offers two distinct points of reactivity: the electrophilic carbon of the chloro(cyano)methyl group and the ester functionality, which can be hydrolyzed or transesterified. This dual reactivity allows for sequential or orthogonal synthetic transformations, a key principle in the design of efficient multistep syntheses. acs.org
Integration into Functional Materials Research
The inherent properties of the benzoate and cyano-substituted aromatic core of this compound suggest its potential application in the development of functional materials, particularly in the fields of liquid crystals and optoelectronics. These applications are largely inferred by analogy to structurally related compounds.
Liquid Crystalline Material Development through Structural Modification (by analogy to related benzoates)
Benzoate esters are a well-established class of molecules used in the design of liquid crystalline materials. nih.govhighland.cc.il.uswikipedia.org The rigid phenyl benzoate core provides the necessary anisotropy for the formation of mesophases. The properties of these liquid crystals can be finely tuned by modifying the substituents on the aromatic rings. The introduction of polar groups, such as halogens, can influence the mesomorphic behavior, including the type of liquid crystal phase and the transition temperatures. nih.govnih.gov
By analogy, this compound could serve as a precursor for novel liquid crystalline materials. The chloro and cyano groups would introduce significant polarity, potentially leading to materials with high dielectric anisotropy, a desirable property for applications in display technologies. nih.gov The ester group can be readily modified through transesterification to introduce long alkyl or alkoxy chains, which are crucial for promoting liquid crystallinity.
Table 1: Examples of Benzoate Derivatives in Liquid Crystal Research
| Compound Class | Key Structural Feature | Influence on Liquid Crystal Properties |
| Alkoxy-phenyl benzoates | Long alkoxy chains | Promotes formation of nematic and smectic phases. |
| Halogenated phenyl benzoates | Halogen substituents (F, Cl, Br) | Affects melting point, clearing point, and dielectric anisotropy. nih.gov |
| Cholesteryl benzoates | Cholesterol moiety | Induces chiral nematic (cholesteric) phases. highland.cc.il.uswikipedia.orgdtic.mil |
This table is generated based on established principles in liquid crystal research and is for illustrative purposes.
Optoelectronic Materials Applications (by analogy to related cyano-substituted compounds)
Aromatic compounds containing cyano groups are of significant interest in the field of optoelectronics. The strong electron-withdrawing nature of the cyano group can significantly influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. numberanalytics.comchemrxiv.org
The structure of this compound, with its cyano group conjugated to a benzene (B151609) ring, suggests its potential as a building block for optoelectronic materials. While direct applications are not documented, its derivatives could be explored for their photophysical and electronic properties. The presence of both a chloro and a cyano group could lead to interesting intramolecular charge transfer characteristics, which are often sought after in the design of functional organic materials.
Research Applications in Analytical Chemistry
While no specific analytical methods have been published for the direct determination of this compound, general analytical techniques for benzoate derivatives are well-established and would likely be applicable. These methods are crucial for quality control during synthesis and for studying the compound's behavior in various applications.
Commonly used techniques for the analysis of benzoate derivatives include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods offer high sensitivity and selectivity for the separation and quantification of closely related aromatic compounds. For instance, HPLC with UV detection is a standard method for analyzing preservatives like sodium benzoate in food products. The specific analytical conditions, such as the mobile phase composition and detector wavelength, would need to be optimized for this compound based on its unique chemical properties.
Table 2: Common Analytical Techniques for Benzoate Derivatives
| Analytical Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of benzoate preservatives in food and pharmaceuticals. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Analysis of benzoate and phthalate (B1215562) isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | Identification and quantification of volatile and semi-volatile aromatic compounds. |
This table provides a general overview of analytical techniques and is not specific to this compound.
Design and Synthesis of Advanced Analytical Reagents
While direct research on this compound for designing advanced analytical reagents is not extensively documented, the functional groups present in the molecule suggest its potential utility. For instance, the chloro- and cyano-substituted methyl group can act as a reactive handle for derivatization. This allows for the introduction of chromophoric or fluorophoric moieties, transforming the molecule into a detectable reagent for analytical purposes.
A related compound, methyl 4-chlorobenzoate, has been utilized in the quantitative determination of metabolites such as chlorophenoxyisobutyrate (CPIB) and salicylic (B10762653) acid via gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com This application of a structurally similar compound highlights the potential of chlorinated benzoates in developing analytical methods. The presence of the additional cyano group in this compound could be exploited for alternative detection methods or to modify the reagent's selectivity.
Precursors for Chromatographic Standards
The synthesis of high-purity chromatographic standards is crucial for accurate quantitative analysis. The defined structure of this compound makes it a potential starting material for the synthesis of such standards. Through chemical modification of its functional groups, a series of related compounds can be synthesized. These derivatives could then serve as standards for the chromatographic analysis of complex mixtures containing structurally similar analytes.
Exploration in Chemical Biology and Biochemical Research (excluding clinical)
The unique chemical functionalities of this compound also make it a candidate for investigation in chemical biology and biochemical research.
Substrate in Chemoselective Biotransformations
Biotransformation, the use of biological systems to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govoaepublish.com The multiple reactive sites in this compound present an interesting challenge and opportunity for chemoselective biotransformations. Different enzymes could potentially target the ester, chloro, or cyano groups.
For example, hydrolases might selectively hydrolyze the methyl ester to the corresponding carboxylic acid, while nitrile hydratases or nitrilases could transform the cyano group into an amide or a carboxylic acid, respectively. Reductases could potentially act on the cyano group as well. The selective transformation of one functional group while leaving the others intact would demonstrate the power of biocatalysis and provide access to novel, functionalized molecules. While specific studies on the biotransformation of this compound are not prominent, the broader field of biotransformation of aromatic and cyanated compounds is an active area of research. core.ac.ukresearchgate.net
Design Component for Enzyme Inhibitor Research and Structure-Activity Relationship Studies
The design of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. The structural scaffold of this compound can be seen as a starting point for the synthesis of potential enzyme inhibitors. The aromatic ring provides a core structure that can be decorated with various functional groups to interact with the active site of a target enzyme.
Structure-activity relationship (SAR) studies on related classes of compounds provide insights into how such a scaffold might be utilized. For instance, research on substituted benzothiophene-anthranilamides has shown that the substitution of chlorine on an aniline (B41778) ring can lead to potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov Another study on benzimidazole (B57391) derivatives as anti-inflammatory agents also highlights the importance of substituent patterns on the aromatic ring for activity. nih.gov Furthermore, some methyl benzoate derivatives have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cancer progression.
These examples, while not directly involving this compound, suggest that its aromatic core and reactive handles could be valuable for generating a library of compounds for screening against various enzymes. The chloro and cyano groups offer sites for diversification, allowing for a systematic exploration of the chemical space around the benzoate scaffold to identify potent and selective enzyme inhibitors.
Future Research Directions and Perspectives
Innovation in Sustainable and Green Synthetic Methodologies
The future synthesis of Methyl 4-(chloro(cyano)methyl)benzoate and its derivatives should prioritize the principles of green chemistry. Current synthetic routes to similar compounds often rely on conventional methods that may involve hazardous reagents and generate significant waste. acs.org Future research could revolutionize its production, making it more efficient, safer, and environmentally benign.
One major area for innovation is the adoption of Microwave-Assisted Organic Synthesis (MAOS) . This technique offers rapid and intense heating of polar substances, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating methods. nih.govyoutube.comyoutube.com The efficiency of MAOS stems from its "inside-out" heating mechanism, where microwaves directly interact with polar molecules in the reaction mixture, leading to instantaneous and uniform temperature increases. nih.govyoutube.com Research could focus on developing solvent-free microwave protocols or using green solvents like water, further enhancing the sustainability of the synthesis. youtube.comyoutube.com
Another promising avenue is the use of Phase-Transfer Catalysis (PTC) . PTC is particularly effective for nucleophilic substitution reactions, such as the cyanomethylation step, as it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic). ijirset.com This method can eliminate the need for harsh, expensive solvents, increase reaction rates, and allow for milder reaction conditions. ijirset.comnih.gov Chiral phase-transfer catalysts could also be explored to achieve asymmetric synthesis, producing enantiomerically enriched products. phasetransfer.com
Furthermore, a significant green advancement would be the development of cyanide-free cyanation methods . Traditional methods often employ highly toxic reagents like metal cyanides. Future research could investigate the use of safer cyanating agents such as acetone (B3395972) cyanohydrin or explore metal-free catalytic systems that generate the cyano group from less hazardous precursors. acs.orgnumberanalytics.comrsc.org The development of recyclable catalysts, such as solid-supported reagents or biocatalysts, would also align with green chemistry principles by minimizing waste and catalyst consumption. encyclopedia.pubnih.gov
| Methodology | Principle | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy for rapid, direct heating of polar reactants. nih.govyoutube.com | Reduced reaction times, higher yields, increased product purity. youtube.com | Solvent-free reactions; use of green solvents like water. youtube.com |
| Phase-Transfer Catalysis (PTC) | A catalyst facilitates the transfer of a reactant across an interface between two immiscible phases. ijirset.com | Avoids harsh solvents, milder conditions, higher conversions. ijirset.com | Nucleophilic substitution of the chloro group; asymmetric synthesis with chiral catalysts. nih.govphasetransfer.com |
| Alternative Cyanating Agents | Use of less toxic or non-toxic sources for the cyano group. | Improved safety profile; reduced environmental impact. numberanalytics.com | Investigating cyanide-free reagents like acetone cyanohydrin or cyanoimidazole. numberanalytics.com |
| Metal-Free/Recyclable Catalysis | Employing metal-free reaction pathways or catalysts that can be recovered and reused. | Atom economy, reduced heavy metal waste, lower cost. encyclopedia.pub | Development of organocatalysts or solid-supported catalysts for the synthesis. organic-chemistry.org |
Deeper Mechanistic Elucidations through Advanced Spectroscopic Techniques
Understanding the precise reaction mechanisms is crucial for optimizing synthetic protocols and predicting reactivity. While standard techniques like NMR and FT-IR are essential for routine characterization, the study of this compound could greatly benefit from advanced spectroscopic methods capable of identifying short-lived, low-concentration reactive intermediates. nih.govwikipedia.orgwiley-vch.de
Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is a powerful tool for detecting charged intermediates directly from the reaction solution. nih.gov Future studies could employ tandem MS techniques, such as collision-induced dissociation, to fragment detected ions, providing structural information about elusive intermediates. nih.gov This would be invaluable for mapping out reaction pathways, especially for complex transformations.
In-situ and Time-Resolved Spectroscopy offer a window into the reaction as it happens. Techniques like time-resolved infrared or fluorescence spectroscopy can monitor the formation and decay of transient species on extremely short timescales. researchgate.net For instance, studies on related methyl benzoate (B1203000) derivatives have used these methods to investigate excited-state dynamics, which could be relevant if photochemical transformations of the target molecule are explored. researchgate.netresearchgate.net
X-ray Crystallography provides unambiguous determination of molecular structure in the solid state. Obtaining a crystal structure of this compound would confirm its three-dimensional conformation and intermolecular interactions. This technique would be equally vital for characterizing the structures of its various derivatives, providing concrete evidence for the outcomes of synthetic transformations. researchgate.net
| Technique | Application | Information Gained |
|---|---|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of charged reactive intermediates in solution. nih.gov | Mass-to-charge ratio of intermediates, elucidation of reaction pathways. |
| Tandem Mass Spectrometry (MS/MS) | Structural characterization of detected intermediates. nih.gov | Fragmentation patterns that help identify the structure of transient species. |
| Time-Resolved IR/Fluorescence Spectroscopy | Monitoring of transient species during a reaction. researchgate.net | Kinetics of intermediate formation and decay; excited-state properties. |
| X-ray Crystallography | Definitive structural analysis of stable compounds. researchgate.net | Precise bond lengths, bond angles, and intermolecular interactions in the solid state. |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental work and computational chemistry offers a powerful paradigm for modern chemical research. For a molecule like this compound, computational methods can provide deep insights that guide and rationalize experimental observations.
Density Functional Theory (DFT) is a versatile tool for investigating molecular properties and reaction mechanisms. nih.gov Future research should employ DFT calculations to model the transition states of potential reactions, which can help predict the most likely reaction pathways and explain observed product distributions. nih.govacs.org For example, computational studies can elucidate the energetics of nucleophilic substitution at the chlorinated carbon versus other potential reaction sites. nih.govrsc.org Furthermore, DFT can predict spectroscopic data, such as vibrational frequencies (FT-IR), which can be compared with experimental spectra to confirm the identity of synthesized compounds. researchgate.net
Computational tools can also be used to predict the potential utility of novel derivatives. Molecular docking simulations could be performed to assess the binding affinity of new compounds for biological targets, such as enzymes, thereby guiding the synthesis of potential new therapeutic agents. nih.govresearchgate.net Similarly, calculations of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the reactivity and potential application of derivatives in materials science. mdpi.comnih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of functional groups in this compound makes it a fertile ground for exploring novel chemical reactivity. The α-chloro nitrile moiety is a particularly reactive site.
A primary area of investigation would be the nucleophilic substitution of the chloride ion. This reaction could be explored with a wide range of nucleophiles (e.g., alkoxides, thiolates, azides, and carbanions) to generate a diverse library of new molecules. nih.gov The use of phase-transfer catalysis could be particularly effective for these transformations. phasetransfer.com Such reactions would provide access to a host of derivatives with varied electronic and steric properties.
The nitrile group itself offers multiple avenues for transformation. It can be reduced to a primary amine using powerful reducing agents like lithium aluminium hydride (LiAlH₄), yielding a bifunctional amino ester derivative. libretexts.orgwikipedia.org Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid, creating di-acid or amino-acid-like structures. libretexts.org
The potential for radical-mediated reactions should also be investigated. The C-Cl bond could serve as a precursor for a carbon-centered radical, which could then participate in various C-C bond-forming reactions. nih.gov Exploring its participation in transition-metal-catalyzed cross-coupling reactions, which are known for other halogenated aromatics, could also lead to unprecedented transformations and the synthesis of complex molecular architectures. nih.govrsc.org
Potential for Derivatization into Emerging Functional Materials
The true potential of this compound lies in its use as a versatile building block for new functional materials. The derivatives synthesized through the exploration of its novel reactivity (as described in 6.4) could find applications in diverse fields.
Many biologically active compounds and pharmaceuticals contain benzoate and nitrile functionalities. acs.orgnih.gov By systematically modifying the core structure, it is possible to design and synthesize new molecules for screening as potential drug candidates. nih.gov Computational docking studies could be used to rationally design derivatives targeted at specific enzymes or receptors. researchgate.net
The introduction of specific chromophores or auxochromes through derivatization could lead to materials with interesting photophysical properties . Research on other substituted benzoate esters has shown that functional group modification can induce properties like fluorescence or create compounds suitable for use as optical probes or in electronic devices. researchgate.net
Finally, the compound and its derivatives could serve as monomers or key intermediates for the synthesis of advanced polymers or liquid crystals . The rigid aromatic core combined with the versatile functional handles provided by the ester, nitrile, and reactive methyl group allows for the construction of complex macromolecular structures with tailored properties. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
